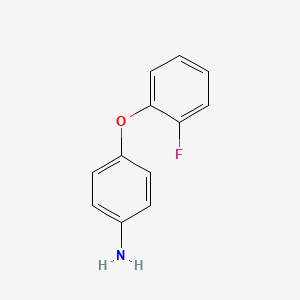

4-(2-Fluorophenoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTBQGILYQQOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408564 | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305801-12-1 | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 4-(2-Fluorophenoxy)aniline stands out as a versatile intermediate, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, key properties, and its emerging role in the development of novel kinase inhibitors.

Core Chemical Identity

This compound is an aromatic amine derivative characterized by an aniline ring substituted at the 4-position with a 2-fluorophenoxy group[1]. This specific substitution pattern, particularly the ortho-position of the fluorine on the phenoxy ring, imparts distinct electronic and conformational properties that are leveraged in synthetic chemistry.

| Identifier | Value | Source |

| CAS Number | 305801-12-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₀FNO | [4][9][] |

| Molecular Weight | 203.21 g/mol | [3][4][9][] |

| IUPAC Name | This compound | [2] |

| InChI Key | XOTBQGILYQQOKD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for the atoms N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle, width=0.4]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#202124", fillcolor="#FBBC05", style=filled, shape=circle, width=0.4]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; F1 [label="F", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle, width=0.4]; H1 [label="H"]; H2 [label="H"]; // Define the structure of the aniline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Define double bonds in the aniline ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; // Attach the amine group C4 -- N1; N1 -- H1; N1 -- H2; // Attach the phenoxy group C1 -- O1; O1 -- C7; // Define the structure of the fluorophenyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Define double bonds in the fluorophenyl ring C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C11 -- C12 [style=bold]; // Attach the fluorine atom C8 -- F1; // Position the nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N1 [pos="0,-4.2!"]; H1 [pos="-0.7,-4.9!"]; H2 [pos="0.7,-4.9!"]; O1 [pos="0,1.4!"]; C7 [pos="1.2,2.1!"]; C8 [pos="1.2,3.5!"]; C9 [pos="2.4,4.2!"]; C10 [pos="3.6,3.5!"]; C11 [pos="3.6,2.1!"]; C12 [pos="2.4,1.4!"]; F1 [pos="0,4.2!"];

}

Figure 1: Chemical structure of this compound.

Synthesis Strategies: A Tale of Two Couplings

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the key diaryl ether or the C-N bond. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate availability, catalyst cost, and desired reaction conditions.

Pathway A: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers[11][12][13]. In the context of synthesizing this compound, this typically involves the coupling of a 4-haloaniline derivative (often 4-iodo- or 4-bromoaniline) with 2-fluorophenol in the presence of a copper catalyst and a base.

Mechanism Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the phenol to form a copper phenoxide intermediate. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the diaryl ether and regenerates the active Cu(I) catalyst[14]. While traditionally requiring high temperatures, modern iterations with specific ligands can proceed under milder conditions.

Figure 2: General workflow for the Ullmann Condensation synthesis.

Representative Protocol (for a similar diaryl ether synthesis): While a specific protocol for this compound is not readily available in the reviewed literature, a general procedure for an Ullmann-type O-arylation is as follows[15]:

-

To a reaction vessel, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

-

Add a high-boiling polar solvent such as DMF or pyridine.

-

Heat the mixture to 120-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Pathway B: Buchwald-Hartwig Amination

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination[16][17][18][19][20][21][22][23]. This reaction can be approached in two ways to form the target molecule:

-

Route 1: Coupling of 1-bromo-4-(2-fluorophenoxy)benzene with an ammonia surrogate.

-

Route 2: Coupling of 4-bromo-(2-fluorophenoxy)benzene with an amine.

Mechanism Rationale: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst[14][17]. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, as it promotes the reductive elimination step and prevents side reactions[17].

Figure 3: General workflow for the Buchwald-Hartwig Amination.

Representative Protocol (for a similar amination): A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows[22]:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

-

Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Evacuate and backfill the tube with inert gas three times.

-

Add the amine (1.2 equiv.) followed by an anhydrous aprotic solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The aniline nitrogen and the ether oxygen can form critical hydrogen bonds within the ATP-binding pocket of various kinases. This compound serves as a crucial intermediate in the synthesis of such inhibitors, where the ortho-fluoro substituent can be used to fine-tune the molecule's conformation and electronic properties to enhance potency and selectivity.

A significant application of this building block is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive target for anti-cancer drug development.

Research has demonstrated the design and synthesis of novel 4-(2-fluorophenoxy)quinoline derivatives that exhibit potent inhibitory activity against c-Met kinase. In these syntheses, this compound is a key precursor, used to construct the core quinoline structure. One study reported a series of these derivatives with IC₅₀ values in the nanomolar range against c-Met, and one promising compound showed an IC₅₀ of 0.59 nM[24]. These compounds also displayed significant antiproliferative activity against various cancer cell lines[24].

Figure 4: Role of this compound in the synthesis and action of c-Met kinase inhibitors.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood. While a specific, comprehensive safety data sheet (SDS) for CAS number 305801-12-1 is not widely available, data from structurally related fluorinated anilines suggest the following precautions.

General Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[6].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors[6][25].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[4][25]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[6].

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice[6].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[6].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a valuable and strategically important building block for modern drug discovery. Its synthesis, achievable through robust cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination, provides access to a scaffold that is central to the development of targeted therapeutics. The demonstrated utility of this compound in the creation of potent c-Met kinase inhibitors highlights its potential for generating novel anti-cancer agents. As research into kinase-driven malignancies continues to expand, the demand for and applications of this compound are poised to grow, solidifying its role as a key intermediate in the pharmaceutical industry.

References

- 1. 305801-12-1(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | 305801-12-1 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 305801-12-1|this compound|BLD Pharm [bldpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. aksci.com [aksci.com]

- 7. 4-(2-氟苯氧基)苯胺_MSDS_密度_沸点_CAS号【305801-12-1】_化源网 [m.chemsrc.com]

- 8. labfind.co.kr [labfind.co.kr]

- 9. researchgate.net [researchgate.net]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 14. benchchem.com [benchchem.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. books.rsc.org [books.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. combi-blocks.com [combi-blocks.com]

4-(2-Fluorophenoxy)aniline: A Core Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-(2-Fluorophenoxy)aniline, a key chemical intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, provide detailed, field-proven synthetic protocols, and outline robust analytical methods for its characterization. Furthermore, this guide explores the compound's strategic importance in medicinal chemistry, contextualized through its application in the development of novel therapeutics. By synthesizing technical data with practical insights, this document serves as an authoritative resource for leveraging this compound in advanced research and development projects.

Molecular Profile and Strategic Importance

The Role of Organofluorine Scaffolds in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, utilized to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity and relatively small size can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the strategic fluorination of phenyl rings, as seen in this compound, can block sites of oxidative metabolism and modulate the acidity of nearby protons, leading to improved pharmacokinetics and potency.

This compound: A Versatile Chemical Intermediate

This compound is a diaryl ether that serves as a valuable building block in the synthesis of complex, biologically active molecules.[2] Its structure features a nucleophilic aniline moiety, which is a common handle for derivatization, and a fluorinated phenyl ring that imparts the desirable properties mentioned above. This unique combination makes it an attractive starting material for developing novel drug candidates in therapeutic areas such as oncology and neurology.[2][3]

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO | [4] |

| Molecular Weight | 203.21 g/mol | [2] |

| Monoisotopic Mass | 203.07465 Da | [4] |

| Appearance | White to beige crystalline powder | [2][5] |

| Melting Point | 58-64 °C | [2] |

| Boiling Point (Predicted) | 317.2 ± 27.0 °C | [5] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.71 ± 0.10 | [5] |

| XLogP (Predicted) | 3.0 | [4] |

| CAS Number | 51260-73-8 | [4] |

Synthesis and Purification Workflow

Retrosynthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. The core strategy involves the formation of the diaryl ether bond followed by the reduction of a nitro group to the target aniline. This approach is reliable and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

PART 1: Synthesis of 1-(2-Fluorophenoxy)-4-nitrobenzene (Ether Formation)

Causality: This step employs a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a variation of the Williamson ether synthesis. The electron-withdrawing nitro group on 4-chloronitrobenzene activates the aromatic ring, making it susceptible to attack by the nucleophilic 2-fluorophenoxide ion. A strong base like potassium carbonate is used to deprotonate the phenol, generating the required phenoxide in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq.), 4-chloronitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.).

-

Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

A solid precipitate of the product, 1-(2-fluorophenoxy)-4-nitrobenzene, should form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

PART 2: Reduction of Nitro-Intermediate to this compound

Causality: The reduction of the aromatic nitro group is a critical step. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for this transformation.[6] The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, with the acidic medium providing the necessary protons. This method is robust and generally provides high yields.

Protocol:

-

In a round-bottom flask, suspend the synthesized 1-(2-fluorophenoxy)-4-nitrobenzene (1.0 eq.) in ethanol or tetrahydrofuran (THF).[6]

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid.[6]

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.[6] The reaction is often exothermic and may require initial cooling in a water bath.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully neutralize the acidic solution by the slow, dropwise addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (pH > 10). Perform this step in an ice bath to manage the heat of neutralization.

-

The product can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of spectroscopic methods must be employed.

Self-Validation System: The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system. NMR confirms the connectivity and chemical environment of atoms, MS confirms the molecular weight and elemental composition, and IR confirms the presence of key functional groups. A match across all three techniques provides unambiguous confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both rings, as well as a broad singlet for the -NH₂ protons. The coupling patterns (doublets, triplets, multiplets) and integration values will confirm the substitution pattern.

-

¹³C NMR: The carbon spectrum will display 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming its asymmetry.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance in the fluorine NMR spectrum will definitively confirm the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula (C₁₂H₁₀FNO) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 203.07465 Da.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expect to see characteristic absorption bands:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-O-C stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-F stretching: A strong absorption band in the 1100-1200 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a critical starting point for the synthesis of more complex drug candidates. Its utility stems from the reactivity of the aniline amine and the favorable properties imparted by the fluorophenoxy moiety.

Role as a Scaffold in Kinase Inhibitors

Many small-molecule kinase inhibitors, particularly those targeting ATP-binding sites, utilize an aniline or similar nitrogen-containing heterocycle as a "hinge-binding" motif. The aniline nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region. The rest of the this compound scaffold can be elaborated to occupy other pockets of the active site, with the fluorinated ring providing beneficial hydrophobic and electronic interactions to enhance potency and selectivity.

Caption: Role of the this compound scaffold in kinase inhibition.

Precursor for N-Type Calcium Channel Modulators

Research has shown that fluorophenoxyanilide analogues can act as inhibitors of N-type (CaV2.2) calcium channels, which are validated targets for treating chronic pain.[3] The this compound core can be acylated or otherwise modified to produce compounds that modulate ion channel activity. The fluorophenoxy group can enhance the compound's ability to cross the blood-brain barrier and improve its metabolic stability, which are critical attributes for drugs targeting the central nervous system.[3]

Conclusion

This compound is a deceptively simple molecule that holds significant strategic value in the field of drug discovery. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its fluorine atom make it an indispensable tool for medicinal chemists. The synthetic routes are robust and scalable, and the analytical characterization is straightforward. As the demand for more effective and safer therapeutics continues to grow, the importance of foundational building blocks like this compound in the rational design of next-generation drugs will only increase.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(2-Fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 4-(2-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry. While a definitive "discovery" moment is not clearly documented in a single seminal publication, this guide traces its emergence through the evolution of synthetic methodologies and its increasing prominence in the patent and scientific literature. We will explore its synthesis, initially through classical Ullmann-type reactions and later via more efficient Buchwald-Hartwig aminations, and its rise as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides detailed synthetic protocols, comparative data, and a historical perspective for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]

Within this context, fluorinated anilines have emerged as particularly valuable synthons. The aniline moiety itself is a well-established pharmacophore, frequently serving as a crucial hydrogen bond donor and acceptor in interactions with biological targets.[2] The addition of a fluorine atom to the phenoxy ring of a phenoxyaniline structure, as in the case of this compound, provides a powerful tool for fine-tuning these properties. This guide focuses on the ortho-fluorinated isomer, this compound, and its journey from a chemical curiosity to a highly sought-after component in the development of novel therapeutics.

The Elusive Discovery: Tracing the Origins of this compound

Pinpointing the exact first synthesis of this compound is challenging, as it does not appear to be the subject of a landmark discovery paper. Instead, its emergence is more of a gradual story, intertwined with the development of synthetic methods for diaryl ethers and substituted anilines. Its CAS number, 305801-12-1, points to its registration and characterization in the chemical literature, but the earliest public records of its synthesis appear in the context of its utility as an intermediate in the preparation of more complex molecules.

Early synthetic approaches to similar phenoxyanilines likely relied on classical methods such as the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen bonds.[3] However, these early methods often required harsh reaction conditions, limiting their broad applicability. The advent of more sophisticated cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines and likely played a significant role in making this compound more readily accessible to medicinal chemists.

Synthesis Methodologies: From Classical to Modern Approaches

The synthesis of this compound and its derivatives can be broadly approached through two main strategies: formation of the diaryl ether bond followed by introduction or modification of the amino group, or formation of the carbon-nitrogen bond as a final step.

Ullmann Condensation: The Classical Route

The Ullmann condensation is a long-established method for the formation of diaryl ethers. In the context of this compound synthesis, this would typically involve the copper-catalyzed coupling of a 4-aminophenol derivative with a 2-fluoro-halobenzene or the coupling of 4-haloaniline with 2-fluorophenol.

Generalized Reaction Scheme:

Ar-X + H₂N-R --[Pd catalyst, Ligand, Base]--> Ar-NH-R

Caption: Comparative workflows of Ullmann condensation and Buchwald-Hartwig amination for the synthesis of this compound precursors.

Role as a Privileged Scaffold in Kinase Inhibition

Caption: The central role of the this compound scaffold in imparting favorable properties for the design of kinase inhibitors.

Conclusion and Future Outlook

The history of this compound is a testament to the dynamic nature of drug discovery. While its initial synthesis may not have been a heralded event, its gradual adoption and eventual establishment as a privileged scaffold highlight the importance of developing robust and versatile synthetic methodologies. The continued exploration of new synthetic routes and the ever-present demand for novel therapeutics ensure that this compound will remain a valuable tool in the arsenal of medicinal chemists for the foreseeable future. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and the design of novel therapeutics that leverage its unique structural and electronic properties.

References

4-(2-Fluorophenoxy)aniline: A Scrutiny of its Presumed Anticancer Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-(2-Fluorophenoxy)aniline in cancer cells. In the absence of direct experimental data on this specific molecule, this document synthesizes findings from structurally related analogs, primarily 4-anilinoquinoline and 4-anilinoquinazoline derivatives, to construct a scientifically grounded hypothesis of its anticancer activities. The core activities of these derivatives converge on the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest. This guide provides a comprehensive overview of these mechanisms, detailed experimental protocols to investigate them, and the causal reasoning behind these scientific approaches.

Introduction: The Therapeutic Potential of the 4-Anilino-Heterocycle Scaffold

The quest for novel, targeted anticancer agents has led to the extensive exploration of various chemical scaffolds. Among these, the 4-anilino-heterocycle framework has emerged as a cornerstone in the development of kinase inhibitors. Molecules incorporating this motif have demonstrated significant efficacy in preclinical and clinical settings, primarily by targeting the ATP-binding pocket of various protein kinases that are often dysregulated in cancer.

This compound represents a key pharmacophore within this class of compounds. While it is frequently utilized as a building block in the synthesis of more complex anticancer agents, its intrinsic bioactivity remains largely uncharacterized in publicly available literature.[1] This guide, therefore, extrapolates the likely mechanism of action of this compound by examining the well-documented activities of its derivatives. The primary hypothesis is that this compound, and its more complex analogs, function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and other key signaling kinases, leading to the downstream induction of apoptosis and cell cycle arrest in cancer cells.

Postulated Mechanism of Action: A Triad of Anticancer Activity

Based on extensive research into its derivatives, the anticancer effects of this compound are likely multifaceted, revolving around three interconnected cellular processes: kinase inhibition, induction of apoptosis, and cell cycle arrest.

Core Directive: Inhibition of Key Signaling Kinases

The primary mode of action for many 4-anilino-based compounds is the competitive inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2][3] Derivatives of this compound have shown potent inhibitory activity against several key kinases implicated in oncology.[4][5]

-

c-Met (Hepatocyte Growth Factor Receptor): Several 4-(2-fluorophenoxy)quinoline derivatives have demonstrated strong inhibitory efficacy against c-Met kinase.[4] The c-Met pathway is a critical driver of tumorigenesis, promoting cell proliferation, survival, and invasion.

-

EGFR (Epidermal Growth Factor Receptor): The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR, a key target in various cancers.[5][6]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with 4-anilinoquinazoline derivatives.[5]

The fluorine substitution on the phenoxy ring is a critical feature, often enhancing the binding affinity and selectivity of the compound for its target kinase through favorable electrostatic and hydrophobic interactions within the ATP-binding pocket.

Diagram: Postulated Kinase Inhibition by this compound Derivatives

Caption: Inhibition of receptor tyrosine kinases by this compound derivatives.

Induction of Apoptosis: The Programmed Cell Death Cascade

A crucial consequence of kinase inhibition is the induction of apoptosis, or programmed cell death, a primary goal of many cancer therapies.[7] The disruption of pro-survival signaling pathways by 4-anilino derivatives triggers the apoptotic cascade.

Studies on related compounds have shown that they can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[8][9] Key events include:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax.

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of proteins like Bcl-2.

-

Activation of Caspases: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[8]

-

Generation of Reactive Oxygen Species (ROS): Some anilino-based compounds can induce ROS production, leading to oxidative stress and subsequent apoptosis.[8]

Diagram: Proposed Apoptotic Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, 4-anilino derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[10][11] This is a direct consequence of inhibiting the kinases that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs).

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[12] Disruption of this process can prevent the propagation of cancerous cells. Studies on related compounds have shown that they can induce cell cycle arrest at various phases, most commonly at the G0/G1 or G2/M checkpoints.[13] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and CDKs.

Diagram: Cell Cycle Arrest Mechanism

Caption: Postulated induction of cell cycle arrest by this compound derivatives.

Experimental Validation: A Guide to Methodologies

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in absorbance indicates a decrease in viable cells, suggesting either cytotoxic or cytostatic effects of the compound.

Kinase Inhibition Assays

To determine if this compound directly inhibits specific kinases, in vitro kinase assays are necessary.

Protocol: In Vitro Kinase Assay (General)

-

Reaction Setup: In a kinase buffer, combine the recombinant kinase (e.g., c-Met, EGFR), a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Detect the phosphorylated substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a radiometric assay with [γ-³²P]ATP.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Apoptosis Assays

To confirm the induction of apoptosis, several assays can be employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Cell Cycle Analysis

To determine the effect of the compound on cell cycle progression, flow cytometry analysis of DNA content is the standard method.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality: This assay allows for the quantification of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest at that checkpoint.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| H460 | Non-Small Cell Lung | 5.2 |

| HT-29 | Colorectal | 8.7 |

| MKN-45 | Gastric | 3.5 |

| U87MG | Glioblastoma | 12.1 |

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| c-Met | 15 |

| EGFR | 85 |

| VEGFR-2 | 120 |

| Src | >1000 |

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive body of research on its structural analogs provides a strong foundation for postulating its mechanism of action. It is highly probable that this compound acts as a multi-targeted kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on the direct experimental validation of these hypotheses. Synthesis of this compound and its evaluation in the assays described in this guide will be crucial to confirm its anticancer potential and elucidate its precise molecular targets. Further structure-activity relationship (SAR) studies could also lead to the development of more potent and selective derivatives for therapeutic applications.

References

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nonpeptidyl caspase binding radioligand (S)-1-(4-(2-[18F]Fluoroethoxy)-benzyl)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin ([18F]CbR) as potential positron emission tomography-compatible apoptosis imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells | Acta Medica Iranica [acta.tums.ac.ir]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional interplay between cell cycle and cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Simultaneous Detection of Four Cell Cycle Phases with Live Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenoxy)aniline is an aromatic organic compound that belongs to the class of diaryl ethers. Its structure, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, makes it a molecule of significant interest in medicinal chemistry and materials science. The presence and position of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and development.

Physicochemical and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀FNO | [1] |

| Molecular Weight | 203.22 g/mol | Calculated |

| Monoisotopic Mass | 203.07465 Da | [1] |

| Predicted XlogP | 3.0 | [1] |

| Appearance | (Expected) Off-white to beige crystalline powder | Analogues |

| Solubility | (Expected) Soluble in organic solvents like DMSO, DMF, Methanol | Analogues |

Synthesis Methodologies

The synthesis of this compound can be approached through several established cross-coupling strategies. The core of the synthesis involves the formation of the diaryl ether bond. Two of the most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. A common strategy involves a two-step process: the formation of the diaryl ether followed by the reduction of a nitro group to the aniline.

Proposed Synthesis Workflow: Ullmann Condensation followed by Nitro Reduction

A robust and logical pathway for synthesizing this compound involves the copper-catalyzed Ullmann condensation of 2-fluorophenol with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.[2] The resulting nitro-substituted diaryl ether intermediate is then reduced to the target aniline.

Step 1: Synthesis of 1-Fluoro-2-(4-nitrophenoxy)benzene

This step involves the coupling of 2-fluorophenol with 1-chloro-4-nitrobenzene. The reaction is typically performed at elevated temperatures in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), using a copper catalyst and a base (e.g., potassium carbonate) to facilitate the reaction.[2]

Step 2: Reduction to this compound

The nitro group of the intermediate is then reduced to an amine. A standard and effective method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[4]

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, its characteristic spectral data can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct, substituted aromatic rings. The protons on the aniline ring will appear as a set of multiplets, with the protons ortho to the amino group shifted upfield compared to those ortho to the ether linkage. The protons on the fluorophenyl ring will also exhibit complex splitting patterns, further complicated by coupling to the fluorine atom. The -NH₂ protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms of the aromatic rings. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-O-C stretching for the diaryl ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (203.22). Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Development

Fluorinated aniline derivatives are crucial building blocks in modern drug discovery.[5][6] The strategic incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding affinity.

This compound serves as a key intermediate in the synthesis of more complex biologically active molecules. Its diaryl ether scaffold is found in a variety of therapeutic agents. While specific drugs derived directly from this isomer are not prominently documented, related fluorophenoxyaniline structures are integral to the development of:

-

Oncology Therapeutics: As intermediates for kinase inhibitors and other anti-cancer agents.

-

Anti-inflammatory Agents: Used in the synthesis of compounds targeting inflammatory pathways.

-

Agrochemicals: The diaryl ether motif is also common in herbicides and pesticides.

The utility of this compound lies in its ability to be further functionalized at the amino group to create amides, ureas, sulfonamides, or other derivatives, allowing for the exploration of diverse chemical space in drug development programs.

Safety and Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact. Aromatic amines as a class can be toxic and may cause skin irritation or allergic reactions. Specific hazard data for this compound is limited, so it should be treated as potentially hazardous.

References

- 1. PubChemLite - this compound (C12H10FNO) [pubchemlite.lcsb.uni.lu]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine | C24H20N2O3 | CID 21881701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

4-(2-Fluorophenoxy)aniline physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, and synthetic methodologies for this compound (PubChem CID: 5126073). As a fluorinated diaryl ether amine, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a fluorophenoxy moiety linked to an aniline ring, imparts unique electronic and conformational properties that are of significant interest to researchers in drug development and polymer chemistry. This document synthesizes key data on its chemical identity, structural characteristics, and delineates field-proven protocols for its synthesis and characterization, offering a holistic resource for scientists and researchers.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical entity is a precise understanding of its structure and fundamental properties. This compound is an aromatic compound characterized by a 2-fluorophenoxy group ether-linked to the fourth position of an aniline molecule.

4-(2-Fluorophenoxy)aniline potential biological targets

An In-Depth Technical Guide to the Potential Biological Targets of the 4-(2-Fluorophenoxy)aniline Scaffold

Authored by a Senior Application Scientist

Abstract

The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology. While the compound itself is primarily a synthetic intermediate, its structural features are crucial for the biological activity of more complex derivatives. This technical guide provides an in-depth analysis of the key biological targets modulated by compounds incorporating this scaffold. We will explore the causality behind its efficacy, focusing on its role in the design of potent and selective inhibitors of critical oncogenic kinases such as c-Met and EGFR. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this versatile chemical entity in drug discovery programs.

Introduction: The this compound Scaffold - A Cornerstone for Kinase Inhibitor Design

This compound is an aromatic amine that serves as a vital building block in the synthesis of biologically active molecules.[1][2] Its utility is not merely as a passive linker, but as an active contributor to the pharmacodynamic and pharmacokinetic properties of the final compound. The unique arrangement of the aniline, the ether linkage, and the fluorinated phenyl ring provides a combination of hydrogen bonding capabilities, conformational flexibility, and metabolic stability that is highly advantageous for designing targeted therapies.[2]

The fluorine atom, in particular, is a key feature. Its introduction can significantly alter the electronic properties of the molecule, enhancing binding affinity to target proteins and improving metabolic resistance, which can lead to better oral bioavailability and a longer half-life in vivo.[2] This guide will primarily focus on the application of this scaffold in the development of inhibitors for key receptor tyrosine kinases (RTKs), which are central to many cancer signaling pathways.

Primary Biological Target Class: Protein Kinases

The vast majority of biologically active compounds derived from the this compound scaffold are inhibitors of protein kinases. Kinases are a large family of enzymes that regulate most aspects of cell life, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been particularly successful in targeting the ATP-binding pocket of several oncogenic kinases.

The c-Met Receptor Tyrosine Kinase

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a critical driver of cell proliferation, motility, and invasion. Its aberrant activation is implicated in a wide range of human cancers, making it a prime target for therapeutic intervention.

A notable example of the this compound scaffold's application is in the development of selective c-Met inhibitors. In a study by Zhao et al. (2017), a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their anti-tumor activity.[3] The this compound moiety serves as a key component that anchors the inhibitor within the c-Met kinase domain. Molecular docking studies revealed that the aniline portion forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The 2-fluorophenoxy group extends into a deeper hydrophobic pocket, with the fluorine atom potentially forming favorable interactions that enhance binding affinity and selectivity.[3]

One of the most promising compounds from this series demonstrated a c-Met kinase IC50 of 1.1 nM and exhibited potent cytotoxicity against various cancer cell lines, including HT-29, MKN-45, and A549, with IC50 values in the nanomolar range.[3] This highlights the power of the this compound scaffold in generating highly potent and selective c-Met inhibitors.

The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by these derivatives.

Caption: The c-Met signaling pathway and point of inhibition.

The Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation. Its mutation and overexpression are common in various cancers, particularly non-small-cell lung cancer and colorectal cancer. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic pharmacophores for EGFR inhibitors, and the this compound moiety can be found in derivatives designed to target this kinase.[4][5]

In the context of EGFR inhibitors, the aniline nitrogen of the scaffold typically forms a critical hydrogen bond with the backbone of a methionine residue in the hinge region of the EGFR kinase domain.[5] The phenoxy portion can be functionalized to extend into the solvent-exposed region or to pick up additional interactions within the ATP binding site. The 2-fluoro substitution can enhance the binding potency and modulate the physicochemical properties of the compound.

Studies on 4-anilinoquinazoline derivatives have shown that modifications on the aniline ring are crucial for their activity and selectivity.[6] The introduction of a 2-fluorophenoxy group is a rational design strategy to improve the drug-like properties of these inhibitors.

Experimental Protocols for Target Validation

To validate the biological targets of novel compounds derived from the this compound scaffold, a series of in vitro and cell-based assays are essential. The following protocols provide a standardized workflow for assessing kinase inhibitory activity and cellular effects.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol describes a typical luminescence-based assay to determine the IC50 of a test compound against a purified kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

-

Recombinant human c-Met enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (solubilized in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Setup:

-

Add 2.5 µL of kinase buffer to each well.

-

Add 1 µL of the diluted test compound or DMSO (for positive and negative controls). .

-

Add 2.5 µL of a solution containing the c-Met enzyme and substrate.

-

Incubate for 10 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data to the positive (no enzyme) and negative (DMSO) controls.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of a cancer cell line known to be dependent on the target kinase (e.g., MKN-45 for c-Met).

Principle: The assay uses a reagent that is converted into a fluorescent or colored product by metabolically active cells. The signal intensity is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549, HT-29)[3]

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Blue®, MTT)

-

Clear-bottom, black-walled 96-well plates

-

Fluorescence or absorbance plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

-

Data Acquisition: Read the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Validation Workflow

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 36160-82-4: 4-(4-Fluorophenoxy)aniline | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 4-(2-Fluorophenoxy)aniline

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Fluorophenoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from the closely related isomer, 4-(4-Fluorophenoxy)aniline, and the parent compound, aniline, to establish a robust framework for safe laboratory practices. The causality behind each procedural recommendation is detailed to ensure a deep understanding of the associated risks and mitigation strategies. All protocols are designed as self-validating systems to promote the highest standards of scientific integrity and laboratory safety.

Introduction and Compound Profile

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorophenoxy moiety linked to an aniline core, suggests that its toxicological profile will be influenced by both functional groups. Aniline and its derivatives are known for their systemic toxicity, particularly affecting the blood's oxygen-carrying capacity.[1][2] The presence of a fluorine atom can alter the compound's metabolic fate and reactivity.[3]

Disclaimer: The following safety guidelines are based on data for the positional isomer 4-(4-Fluorophenoxy)aniline (CAS 36160-82-4) and the parent compound, aniline.[4] While these compounds are structurally similar, their toxicological properties may differ. Therefore, a rigorous risk assessment should be conducted before handling this compound.

Physicochemical and Toxicological Properties (Inferred)

| Property | Value (Data from 4-(4-Fluorophenoxy)aniline and Aniline) | Source(s) |

| Molecular Formula | C₁₂H₁₀FNO | [4] |

| Molecular Weight | 203.21 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | [3] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Signal Word | Warning | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, chloroformates. | [5][6] |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen fluoride. | [7] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its structural analogues and are centered around its potential for acute toxicity, irritation, and the long-term effects characteristic of aromatic amines.

Mechanism of Toxicity: The Aniline Core

The toxicity of aniline and its derivatives is primarily attributed to their ability to induce methemoglobinemia.[1] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin) and can cause dizziness, headaches, irregular heartbeat, and in severe cases, convulsions, coma, and death.[8]

Influence of the Fluorophenoxy Moiety

The fluorophenoxy group can influence the compound's lipophilicity and metabolic pathways. Fluorine substitution can sometimes block metabolic oxidation at that site, potentially leading to the formation of different metabolites compared to the parent aniline. The genotoxicity of aniline derivatives is a known concern, and substitution patterns can influence this property.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Hierarchy of Controls

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10] For procedures with a high risk of aerosolization, a glove box may be necessary.[10] An eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves may not be sufficient for prolonged contact with aniline derivatives; butyl, neoprene, or Viton gloves are recommended.[12] Always inspect gloves for signs of degradation before use.

-

Eye Protection: Chemical splash goggles are mandatory.[7]

-

Skin and Body Protection: A fully buttoned laboratory coat should be worn at all times.[7] For tasks with a higher risk of splashing, a chemically resistant apron is advised.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.[11] Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Chemical Handling Protocol

-

Preparation:

-

Weighing and Dispensing:

-

Perform all weighing and dispensing operations within the chemical fume hood.

-

Use a disposable weighing boat to prevent contamination of balances.

-

Handle the compound gently to avoid creating dust.

-

-

Experimental Procedures:

Storage Protocol

-

Store this compound in a tightly sealed, properly labeled container.[7]

-

The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[7][12]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[5][12]

-

It is advisable to store aniline derivatives in a designated and locked cabinet.

Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

Emergency Response Workflow

Caption: A workflow for responding to an exposure incident.

First Aid Measures

-

Inhalation: Remove the individual to fresh air.[4] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7]

-

Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.[5]

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert emergency personnel.

-

Prevent entry into the area.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[12]

-

Do not dispose of this chemical down the drain.[7]

-

Contaminated labware and PPE should also be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Conclusion

While this compound presents significant health hazards, these risks can be effectively managed through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established safety protocols. The information provided in this guide, though primarily inferred from related compounds, offers a strong foundation for the safe handling of this chemical in a research and development setting. A culture of safety, continuous training, and thorough risk assessment for every experimental procedure are paramount to ensuring the well-being of all laboratory personnel.

References

- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. CAS 36160-82-4: 4-(4-Fluorophenoxy)aniline | CymitQuimica [cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. nj.gov [nj.gov]

- 7. aksci.com [aksci.com]

- 8. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(2-Fluorophenoxy)aniline

Abstract

Introduction: The Significance of Solubility

4-(2-Fluorophenoxy)aniline is an aromatic amine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other functional materials. An understanding of its solubility in a diverse range of solvents is paramount for several key aspects of research and development:

-

Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity. Knowing the solubility of reactants and products allows for the optimization of reaction conditions and purification strategies such as crystallization.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts the bioavailability of a drug substance. Poor aqueous solubility can be a significant hurdle in developing effective oral dosage forms.

-

In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires knowledge of the compound's solubility to ensure accurate and reproducible results.

This guide will equip the reader with the theoretical understanding and practical methodologies to systematically evaluate the solubility of this compound.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

2.1. Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its molecular structure. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The aniline group (-NH2) can act as a hydrogen bond donor and acceptor. The ether linkage (-O-) and the fluorine atom (-F) are also polar and can participate in dipole-dipole interactions. The amino group also imparts basic properties, meaning its solubility can be pH-dependent.[3]

-

Non-Polar Moieties: The two phenyl rings contribute to the lipophilicity of the molecule.

The interplay of these functional groups will dictate the compound's affinity for different types of solvents. For instance, the presence of the aniline group suggests potential solubility in acidic aqueous solutions due to the formation of the more soluble anilinium salt.[3] Conversely, the aromatic rings suggest solubility in non-polar organic solvents.

2.2. Solvent Properties